2-Chloro-4-ethynylaniline
CAS No.: 950601-93-1
Cat. No.: VC4799239
Molecular Formula: C8H6ClN
Molecular Weight: 151.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950601-93-1 |
|---|---|
| Molecular Formula | C8H6ClN |
| Molecular Weight | 151.59 |
| IUPAC Name | 2-chloro-4-ethynylaniline |
| Standard InChI | InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |
| Standard InChI Key | KGJRKZUOVFCSRJ-UHFFFAOYSA-N |
| SMILES | C#CC1=CC(=C(C=C1)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-4-ethynylaniline (CHClN) belongs to the class of substituted anilines, characterized by an amino group (-NH) at position 1, a chlorine atom at position 2, and a terminal ethynyl group (-C≡CH) at position 4. Its molecular structure confers unique reactivity, enabling participation in click chemistry, polymerization, and coordination chemistry .
Key Structural Features:
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Aromatic Core: A benzene ring provides structural rigidity and electronic conjugation.
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Substituents:
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Chlorine (Cl): Enhances electrophilic substitution resistance and influences electronic properties.
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Ethynyl (-C≡CH): A terminal alkyne enabling Huisgen cycloaddition and metal-catalyzed coupling reactions .
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Amino (-NH): Acts as a directing group in electrophilic substitutions and a site for functionalization.
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Synthetic Methodologies
While no direct synthesis of 2-chloro-4-ethynylaniline is documented, analogous pathways for related compounds suggest viable routes:
Vilsmeier-Haack Reaction for Chloro-Ethynyl Systems
The patent WO1999050207A1 describes the synthesis of 2-chloro-1-cyclohexyl-4-ethynylbenzene using a Vilsmeier complex (e.g., dimethylformamide with POCl) to form chloroacrolein intermediates . Adapting this method:
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Chloroacrolein Formation: React 4-ethynylaniline with a Vilsmeier reagent to introduce chlorine at position 2.
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Fragmentation: Treat the intermediate with a base (e.g., Li diisopropylamide) to eliminate substituents and yield the target compound .
Desilylation of Trimethylsilyl-Protected Alkynes
A method for 2-chloro-4-ethynylpyridine involves desilylation of a trimethylsilyl-protected alkyne using tetrabutylammonium fluoride (TBAF):
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Protection: Introduce a trimethylsilyl (TMS) group to the ethynyl moiety of 2-chloro-4-iodoaniline.
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Coupling: Perform a Sonogashira coupling with TMS-acetylene.
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Deprotection: Remove the TMS group with TBAF to yield 2-chloro-4-ethynylaniline .
Table 1. Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chloroacrolein formation | Vilsmeier complex (DMF/POCl), 0–20°C | N/A | |
| Desilylation | TBAF in THF, 0°C | 91% |
Physicochemical Properties
Data from analogous compounds provide insights into the expected properties of 2-chloro-4-ethynylaniline:
Thermal and Spectral Properties
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Melting Point: 98–102°C (dec.) for 4-ethynylaniline . Chlorination typically increases melting points due to enhanced intermolecular forces.
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Boiling Point: ~99–101°C at 13 Torr ; chlorine substitution may elevate boiling points relative to unsubstituted analogs.
Solubility and LogP
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LogP: Estimated at 2.01 (consensus) for 2-chloro-4-ethynylpyridine , suggesting moderate hydrophobicity.
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Solubility: ~0.45 mg/mL in aqueous solutions , with better solubility in polar aprotic solvents (e.g., THF, DMF).
Table 2. Predicted Physicochemical Data
| Property | Value | Source Compound | Source |
|---|---|---|---|
| Melting Point | 98–102°C (dec.) | 4-ethynylaniline | |
| Boiling Point | 99–101°C (13 Torr) | 4-ethynylaniline | |
| LogP | 2.01 | Pyridine analog | |
| Solubility in Water | 0.45 mg/mL | Pyridine analog |
Reactivity and Applications
Click Chemistry and Polymerization
The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked polymers or dendrimers . Transition metals (e.g., Pd, Ru) catalyze the polymerization of 4-ethynylaniline derivatives into conductive polyanilines , suggesting potential for 2-chloro-4-ethynylaniline in electronic materials.
Coordination Chemistry
Ethynylanilines serve as ligands for metal-organic frameworks (MOFs). For example, HC-NDI ligands (derived from 4-ethynylaniline ) coordinate to lanthanides, forming luminescent materials. The chlorine substituent in 2-chloro-4-ethynylaniline could modulate ligand rigidity and metal-binding selectivity.
Pharmaceutical Intermediates
Chloro-ethynyl aromatics are precursors in drug synthesis. The pyridine analog 2-chloro-4-ethynylpyridine is used in antiviral and antibiotic research, highlighting potential biomedical applications for the aniline derivative.
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